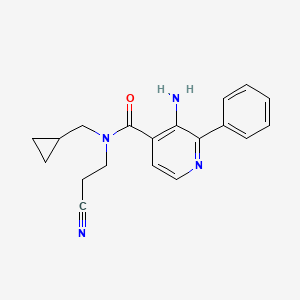
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide, also known as AC-93253, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. AC-93253 is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play critical roles in cell signaling and regulation. In
作用機序
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide exerts its inhibitory effect on PKC enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are critical for cell growth and survival. The specificity of 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide for PKC enzymes makes it an attractive candidate for further research and development.
Biochemical and Physiological Effects
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of arthritis and asthma. The inhibition of PKC enzymes by 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide has been linked to the regulation of ion channels, neurotransmitter release, and gene expression, highlighting its potential as a therapeutic agent in various diseases.
実験室実験の利点と制限
The advantages of using 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide in lab experiments include its high potency and specificity for PKC enzymes, making it an attractive candidate for further research and development. However, the limitations of using 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide include its potential toxicity and off-target effects, which must be carefully considered in the design of experiments.
将来の方向性
For research on 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide include the development of more potent and selective inhibitors of PKC enzymes, as well as the investigation of its potential therapeutic applications in various diseases. Additionally, the use of 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide in combination with other drugs may enhance its efficacy and reduce potential toxicity. Further studies are needed to fully understand the mechanism of action and potential side effects of 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide.
合成法
The synthesis of 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-cyanoethylamine with 2-phenylpyridine-4-carboxylic acid. The resulting product is then treated with cyclopropylmethyl bromide to obtain the final compound. The synthesis of 3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide has been optimized to produce high yields and purity, making it an attractive candidate for further research and development.
科学的研究の応用
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. PKC enzymes are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in the pathogenesis of many diseases, making it an attractive target for drug development.
特性
IUPAC Name |
3-amino-N-(2-cyanoethyl)-N-(cyclopropylmethyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-10-4-12-23(13-14-7-8-14)19(24)16-9-11-22-18(17(16)21)15-5-2-1-3-6-15/h1-3,5-6,9,11,14H,4,7-8,12-13,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPGNRBFENMUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC#N)C(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)

![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
![[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6624830.png)
![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)